

physical and chemical properties of N1, N10-Diacetyl triethylenetetramine-d8

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Compound of Interest

N1, N10-Diacetyl
triethylenetetramine-d8

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Technical Guide: N1, N10-Diacetyl triethylenetetramine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1, N10-Diacetyl triethylenetetramine-d8 (DAT-d8) is the deuterated analog of N1, N10-Diacetyl triethylenetetramine (DAT), a major metabolite of the copper-chelating drug Triethylenetetramine (TETA). TETA is primarily used in the treatment of Wilson's disease and is under investigation for other therapeutic applications. Due to the kinetic isotope effect, deuterated compounds like DAT-d8 are invaluable tools in pharmacokinetic and metabolic studies. They serve as ideal internal standards for quantitative analysis by mass spectrometry, allowing for precise and accurate measurements of the unlabeled analyte in biological matrices. This technical guide provides a comprehensive overview of the known physical and chemical properties of DAT-d8, a detailed experimental protocol for its use in bioanalysis, and visualizations of relevant biochemical pathways and analytical workflows.

Physical and Chemical Properties

While specific experimental data for properties like melting and boiling points of the deuterated compound are not readily available, the following tables summarize the known physical and



chemical characteristics of **N1**, **N10-Diacetyl triethylenetetramine-d8** and its unlabeled counterpart.

Table 1: Physical Properties

Property	- Value	Source
Molecular Formula	C10H14D8N4O2	[1][2]
Molecular Weight	238.36 g/mol	[1][2]
Appearance	Not specified (likely a solid)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Refer to Certificate of Analysis	[3]

Table 2: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	N,N'-((ethane-1,2- diylbis(azanediyl))bis(ethane- 2,1-diyl))diacetamide-d8	N/A
CAS Number (Unlabeled)	141998-22-3	[4][5][6][7]
Canonical SMILES	CC(=O)NCCNCCNC(=O)	N/A
InChI Key (Unlabeled)	WJZSOPBEHMQITR- UHFFFAOYSA-N	[7]

Experimental Protocols

The primary application of **N1**, **N10-Diacetyl triethylenetetramine-d8** is as an internal standard in the quantification of TETA and its metabolites in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is based on established methodologies for the analysis of TETA and its acetylated metabolites.[8][9]



Protocol: Quantification of Triethylenetetramine (TETA) and its Metabolites in Human Plasma and Urine by LC-MS

Objective: To determine the concentrations of TETA, N1-acetyltriethylenetetramine (MAT), and N1,N10-diacetyltriethylenetetramine (DAT) in human plasma and urine using **N1, N10-Diacetyl triethylenetetramine-d8** as an internal standard.

Materials:

- N1, N10-Diacetyl triethylenetetramine-d8 (Internal Standard)
- Triethylenetetramine (TETA), N1-acetyltriethylenetetramine (MAT), and N1,N10diacetyltriethylenetetramine (DAT) reference standards
- Acetonitrile (ACN), HPLC grade
- Water, 18 MΩ
- Heptafluorobutyric acid (HFBA)
- Human plasma and urine samples
- Centrifuge
- LC-MS system with a cyano column

Procedure:

- Preparation of Standard Solutions:
 - Prepare stock solutions of TETA, MAT, DAT, and DAT-d8 in a suitable solvent (e.g., water or methanol).
 - Prepare a series of calibration standards by spiking blank plasma or urine with known concentrations of TETA, MAT, and DAT.



- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - Thaw plasma or urine samples at room temperature.
 - \circ To a 100 μ L aliquot of each sample (calibrator, QC, or unknown), add a fixed amount of the DAT-d8 internal standard solution.
 - Precipitate proteins by adding a suitable volume of acetonitrile.
 - Vortex the samples and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for LC-MS analysis.
- LC-MS Analysis:
 - Liquid Chromatography:
 - Column: Cyano column
 - Mobile Phase: A gradient of acetonitrile and water containing 0.1% heptafluorobutyric acid. A typical starting condition is 15% acetonitrile.[8]
 - Flow Rate: As per column specifications.
 - Injection Volume: 5-10 μL.
 - Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecular ions [M+H]+.
 - Monitor the following m/z transitions:
 - TETA: e.g., 147[8][9]



■ MAT: e.g., 189[8][9]

■ DAT: e.g., 231[8][9]

DAT-d8 (Internal Standard): e.g., 239 (231 + 8)

- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
 - Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Triethylenetetramine (TETA)

The following diagram illustrates the enzymatic acetylation of TETA in the body, leading to the formation of its major metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[7] The primary enzyme responsible for this biotransformation is spermidine/spermine N1-acetyltransferase (SSAT).[10]



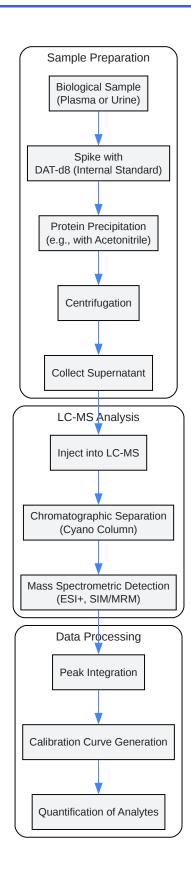
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Caption: Metabolic pathway of Triethylenetetramine (TETA).

Experimental Workflow for Bioanalysis

This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of TETA and its metabolites using **N1**, **N10-Diacetyl triethylenetetramine-d8** as an internal standard.





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Caption: Bioanalytical workflow for TETA and its metabolites.



Conclusion

N1, N10-Diacetyl triethylenetetramine-d8 is a critical analytical tool for researchers and drug development professionals working with Triethylenetetramine. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory. For specific handling, storage, and safety information, users should always refer to the Material Safety Data Sheet (MSDS) and Certificate of Analysis provided by the supplier.

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